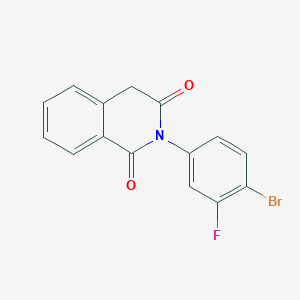
Acenaphthen-5-yl-morpholin-4-yl-methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acenaphthen-5-yl-morpholin-4-yl-methanone, also known as AMM, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. AMM is a white crystalline powder that has a molecular formula of C18H21NO2 and a molecular weight of 283.36 g/mol.
Mécanisme D'action
The exact mechanism of action of Acenaphthen-5-yl-morpholin-4-yl-methanone is not yet fully understood. However, it has been proposed that Acenaphthen-5-yl-morpholin-4-yl-methanone exerts its biological activities by inhibiting certain enzymes or receptors in the body. For example, Acenaphthen-5-yl-morpholin-4-yl-methanone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that are responsible for inflammation.
Biochemical and Physiological Effects:
Acenaphthen-5-yl-morpholin-4-yl-methanone has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that Acenaphthen-5-yl-morpholin-4-yl-methanone has antitumor activity against various cancer cell lines such as MCF-7, HeLa, and A549. Acenaphthen-5-yl-morpholin-4-yl-methanone has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, Acenaphthen-5-yl-morpholin-4-yl-methanone has been found to exhibit antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Acenaphthen-5-yl-morpholin-4-yl-methanone is its versatility as a reagent for organic synthesis. Acenaphthen-5-yl-morpholin-4-yl-methanone can be easily synthesized and used as a building block for the synthesis of various compounds. However, one of the limitations of Acenaphthen-5-yl-morpholin-4-yl-methanone is its low solubility in water, which can make it difficult to use in certain biological assays.
Orientations Futures
There are several future directions for the research on Acenaphthen-5-yl-morpholin-4-yl-methanone. One of the areas of future research is the development of novel Acenaphthen-5-yl-morpholin-4-yl-methanone derivatives with improved biological activities. Another area of future research is the investigation of the mechanism of action of Acenaphthen-5-yl-morpholin-4-yl-methanone in more detail. Furthermore, the potential applications of Acenaphthen-5-yl-morpholin-4-yl-methanone in drug delivery systems and nanotechnology should be explored.
Conclusion:
In conclusion, Acenaphthen-5-yl-morpholin-4-yl-methanone is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. Acenaphthen-5-yl-morpholin-4-yl-methanone has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. The versatility of Acenaphthen-5-yl-morpholin-4-yl-methanone as a reagent for organic synthesis makes it a valuable tool for the synthesis of various compounds. However, further research is needed to fully understand the mechanism of action of Acenaphthen-5-yl-morpholin-4-yl-methanone and to explore its potential applications in drug delivery systems and nanotechnology.
Méthodes De Synthèse
The synthesis of Acenaphthen-5-yl-morpholin-4-yl-methanone involves the reaction of acenaphthene, morpholine, and benzaldehyde in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The final product is obtained by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
Acenaphthen-5-yl-morpholin-4-yl-methanone has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, Acenaphthen-5-yl-morpholin-4-yl-methanone has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. In materials science, Acenaphthen-5-yl-morpholin-4-yl-methanone has been used as a building block for the synthesis of novel materials such as dendrimers and polymers. In organic synthesis, Acenaphthen-5-yl-morpholin-4-yl-methanone has been used as a versatile reagent for the synthesis of various compounds.
Propriétés
IUPAC Name |
1,2-dihydroacenaphthylen-5-yl(morpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-17(18-8-10-20-11-9-18)15-7-6-13-5-4-12-2-1-3-14(15)16(12)13/h1-3,6-7H,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSRKRWRNBHAIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7580735.png)
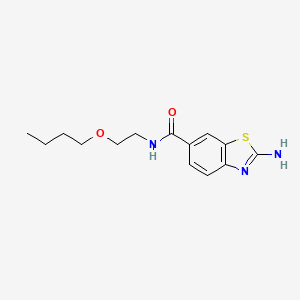
![3-[[2-(3-Aminophenyl)acetyl]amino]-2-methylpropanoic acid](/img/structure/B7580740.png)
![[2-(5-methyl-2-propan-2-ylcyclohexyl)oxy-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7580744.png)
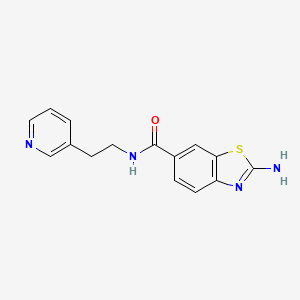
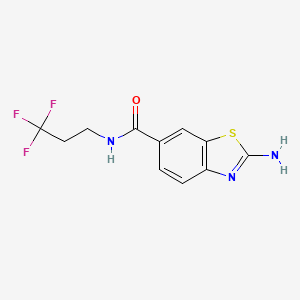
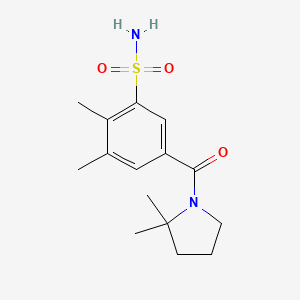
![[2-[3-(azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7580762.png)
![2-Methyl-5-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B7580770.png)
![N-[[(2S)-oxolan-2-yl]methyl]cyclohexanecarboxamide](/img/structure/B7580798.png)
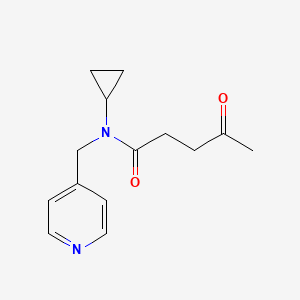
![2-[(4-Bromo-2-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7580802.png)
![N-(3-ethylcyclopentyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B7580805.png)
